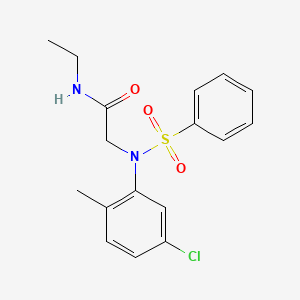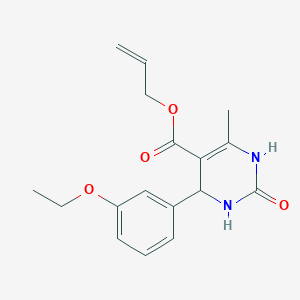
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by CGP 49823 leads to increased levels of glycine in the synaptic cleft, which has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 leads to increased levels of glycine in the synaptic cleft. Glycine is an important neurotransmitter that acts as a co-agonist at the NMDA receptor, which is involved in synaptic plasticity and learning and memory. The increased levels of glycine in the synaptic cleft lead to enhanced NMDA receptor function, which has been shown to have a number of biochemical and physiological effects.
Biochemical and Physiological Effects
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects, including enhanced NMDA receptor function, increased levels of glutamate, and increased levels of dopamine and serotonin in certain brain regions. These effects have been shown to improve cognitive function and reduce symptoms of neurological and psychiatric disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments, including its potency and selectivity for GlyT1, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Direcciones Futuras
There are several potential future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and administration of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 for these applications. Another area of interest is the potential use of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 as a tool for studying the role of glycine in synaptic plasticity and learning and memory. Finally, there is a need for further research on the potential side effects and toxicities of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823, particularly with long-term use.
Métodos De Síntesis
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 was first synthesized in the early 1990s by researchers at Novartis Pharmaceuticals. The synthesis method involves several steps, including the reaction of 2-methyl-5-chloroaniline with ethyl chloroformate to form N-(2-methyl-5-chlorophenyl)-N-ethylcarbamoyl chloride. This intermediate is then reacted with N-phenylsulfonylglycine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a number of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to improve cognitive function and reduce symptoms of these disorders in animal models.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)12-20(16-11-14(18)10-9-13(16)2)24(22,23)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMVZMHLSMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
